molecular formula C19H19N5O2 B2483881 (E)-3-(4-isopropoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 1285535-65-0

(E)-3-(4-isopropoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2483881
CAS No.: 1285535-65-0
M. Wt: 349.394
InChI Key: LMRBUDVBQPJTQN-CIAFOILYSA-N
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Description

(E)-3-(4-isopropoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectroscopic Characterization

(E)-3-(4-isopropoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide and similar compounds have been extensively studied for their structural and spectroscopic properties. For instance, Das et al. (2015) synthesized and characterized structurally and spectroscopically several pyrazole based ligands and their keto oxygen bridged Cd(II) complexes, which are stabilized by supramolecular interactions like π⋯π, C–H⋯π, and H-bonding interactions (Das et al., 2015).

Magnetic Properties

Another interesting application of similar pyrazole derivatives is in the field of magnetic properties. Konar et al. (2013) reported the synthesis of a pyrazole-based ditopic ligand and its formation into a self-assembled, antiferromagnetically coupled pentanuclear Mn(II) homoleptic cluster complex. This complex exhibits intriguing magnetic properties, such as intramolecular antiferromagnetic interaction between Mn(II) centers (Konar et al., 2013).

Fluorescence Probing

In the field of fluorescence probing, a study by Wei et al. (2022) designed and synthesized a new fluorescence probe based on a pyrazole derivative. This probe can be used as an off-on-off sensor for detecting specific metal ions, showcasing the compound's potential in sensitive and selective detection applications (Wei et al., 2022).

Corrosion Inhibition

The pyrazole derivatives are also valuable in corrosion protection. Paul et al. (2020) studied the behavior of synthesized carbohydrazide-pyrazole compounds towards the corrosion protection of mild steel. They demonstrated high inhibition efficiency, suggesting their potential as effective corrosion inhibitors (Paul et al., 2020).

Drug Discovery and Biological Activity

In the realm of drug discovery, Thangarasu et al. (2019) discussed the synthesis of novel pyrazoles and their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. This indicates the compound's potential in medicinal chemistry (Thangarasu et al., 2019).

Properties

IUPAC Name

3-(4-propan-2-yloxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-13(2)26-16-8-6-14(7-9-16)17-11-18(23-22-17)19(25)24-21-12-15-5-3-4-10-20-15/h3-13H,1-2H3,(H,22,23)(H,24,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRBUDVBQPJTQN-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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